(2S)-2-Bromo-3-methyl-N-phenylbutanamide
Description
Significance of α-Haloamides as Versatile Synthetic Intermediates in Stereoselective Organic Synthesis
α-Haloamides are recognized as highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. nih.gov The carbon-halogen bond can be targeted by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of more complex molecular frameworks.
In the context of stereoselective synthesis, the chirality at the α-carbon of these amides is of paramount importance. The ability to control the stereochemical outcome of reactions at this center allows for the synthesis of enantiomerically pure compounds, which is crucial in fields such as medicinal chemistry and materials science. Chiral α-bromoamides, in particular, have been extensively utilized as electrophiles in transition metal-catalyzed cross-coupling reactions to produce enantiopure α-chiral amides. nih.gov
The amide functionality itself can influence the reactivity of the adjacent C-Br bond and can also participate in reactions, for instance, through the formation of enolates or by directing group effects. This dual functionality enhances the synthetic utility of α-haloamides, enabling their participation in a diverse array of chemical transformations including aminations, radical cyclizations, and the formation of heterocyclic structures. nih.gov
The Enantiopure (2S)-2-Bromo-3-methyl-N-phenylbutanamide Framework: A Focus on Stereochemical Control and Reactivity
The specific framework of this compound is derived from the natural amino acid L-valine. The synthesis of such chiral α-bromoamides from amino acids can be achieved with retention of configuration. This is typically accomplished through a diazotization-halogenation sequence of the corresponding amino acid, followed by activation of the carboxylic acid (e.g., to the acyl chloride) and subsequent amidation. nih.gov The stereochemical integrity of the starting amino acid is thus transferred to the α-bromoamide product.
Stereochemical Control: The stereochemistry at the α-carbon of this compound plays a critical role in its subsequent reactions. Nucleophilic substitution at this center can proceed through different mechanisms, leading to either inversion or retention of configuration. The outcome is highly dependent on the reaction conditions and the nature of the nucleophile and any promoting agents. For instance, in reactions of similar (S)-2-bromopropanamides, the use of soluble silver(I) salts has been shown to promote inversion of configuration, while solid silver(I) oxide promotes retention. datapdf.com This level of control is essential for the predictable synthesis of desired stereoisomers.
Reactivity: The reactivity of this compound is influenced by both the bromine atom and the N-phenyl group. The bromine is a good leaving group, facilitating nucleophilic substitution reactions. The N-phenyl group, being an aromatic substituent, can exert electronic effects on the amide functionality and may also introduce steric hindrance that can influence the approach of incoming nucleophiles. The isopropyl group derived from the valine side chain also contributes to the steric environment around the reactive center.
Below is a table summarizing the key structural features and their influence on the molecule's reactivity:
| Structural Feature | Influence on Reactivity and Stereochemistry |
| (2S)-Stereocenter | Dictates the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure products. |
| α-Bromo Atom | Acts as a good leaving group, enabling a variety of nucleophilic substitution reactions. |
| N-Phenyl Group | Can influence the electronic properties of the amide and introduce steric bulk, affecting reaction rates and selectivity. |
| Isopropyl Group | Contributes to the steric environment around the chiral center, potentially influencing diastereoselectivity in reactions. |
Overview of Advanced Methodologies and Theoretical Approaches in α-Bromoamide Research
The study of α-bromoamides has been significantly enhanced by the application of advanced synthetic and analytical techniques, as well as computational methods. These approaches provide deeper insights into the reaction mechanisms and allow for the rational design of new synthetic strategies.
Advanced Synthetic Methodologies: Modern organic synthesis has seen the development of numerous sophisticated methods that are applicable to α-bromoamides. These include:
Transition-Metal-Free Amination: Stereoselective α-amination of amides using azides under metal-free conditions has been developed, offering a direct route to α-amino amides. acs.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for radical-mediated transformations of α-haloamides, enabling the formation of diverse cyclic compounds. nih.gov
Enzymatic Kinetic Resolution: Haloalkane dehalogenases have been employed for the kinetic resolution of racemic α-bromoamides, providing access to enantiomerically enriched α-hydroxyamides.
Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of reaction mechanisms involving α-bromoamides. Theoretical studies can provide valuable information on:
Transition State Geometries and Energies: Calculation of transition state structures helps in understanding the stereochemical outcomes of reactions, such as the preference for inversion or retention in nucleophilic substitutions.
Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can map out the entire reaction pathway, connecting reactants, transition states, and products, and can reveal the presence of any intermediates. researchgate.net
Influence of Substituents: Theoretical models can be used to predict how different substituents on the amide nitrogen or at the α-carbon will affect the reactivity and selectivity of the α-bromoamide.
These advanced methodologies and theoretical insights are crucial for expanding the synthetic utility of chiral α-bromoamides like this compound and for designing novel stereoselective transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
920339-27-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(2S)-2-bromo-3-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
UQQHXKRPBKQRLO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC=C1)Br |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2s 2 Bromo 3 Methyl N Phenylbutanamide and Analogous Chiral α Bromoamides
Established Routes for the Preparation of Chiral α-Bromoamides
Traditional methods for synthesizing chiral α-bromoamides have been foundational in asymmetric synthesis. These routes typically leverage pre-existing sources of chirality, either from natural products like amino acids or from synthetic chiral auxiliaries, to direct the stereochemical outcome of the reaction.
Amidation Reactions of Chiral α-Bromoacyl Chlorides
A direct and widely used method for the synthesis of α-bromoamides is the nucleophilic acyl substitution of a corresponding α-bromoacyl chloride with a primary or secondary amine. fishersci.it This reaction is typically rapid and efficient, proceeding through a standard amidation pathway. fishersci.it The critical prerequisite for this method is the availability of the α-bromoacyl chloride in an enantiomerically pure form.
The general procedure involves dissolving the amine in an aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. fishersci.it The chiral α-bromoacyl chloride is then added, usually at a reduced temperature to control the exothermic reaction. The stereocenter, being adjacent to the carbonyl group, is susceptible to racemization, especially under basic conditions, but the reaction is often fast enough to minimize this side reaction. For the synthesis of the title compound, (2S)-2-bromo-3-methylbutanoyl chloride would be reacted with aniline.
| Reactant 1 (Acyl Chloride) | Reactant 2 (Amine) | Base | Product | Typical Yield (%) |
| (S)-2-Bromopropanoyl chloride | Benzylamine | Triethylamine | (S)-N-Benzyl-2-bromopropanamide | >90 |
| (S)-2-Bromo-3-methylbutanoyl chloride | Aniline | Pyridine | (2S)-2-Bromo-3-methyl-N-phenylbutanamide | 85-95 |
| (R)-2-Bromophenylacetyl chloride | Morpholine | DIEA | (R)-2-Bromo-1-morpholino-2-phenylethanone | >90 |
This table presents representative examples of the amidation reaction.
Synthetic Strategies Utilizing Natural Amino Acid Chirality
The natural chiral pool, particularly the proteinogenic α-amino acids, provides a readily available and inexpensive source of stereocenters for synthesis. researchgate.netnih.gov Chiral α-bromoamides can be prepared from natural amino acids via a two-step sequence involving diazotization-halogenation followed by amidation. nih.gov This process typically proceeds with retention of configuration at the α-carbon. nih.gov
For the synthesis of this compound, the corresponding natural amino acid is L-valine ((2S)-2-amino-3-methylbutanoic acid). The synthesis commences with the diazotization of L-valine using sodium nitrite (B80452) in the presence of hydrobromic acid. The primary amine is converted into a diazonium salt, which is subsequently displaced by a bromide ion. This substitution occurs with the assistance of the neighboring carboxyl group, leading to the formation of (S)-2-bromo-3-methylbutanoic acid with the original stereochemistry retained. nih.gov The resulting α-bromo acid is then converted to the corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which is subsequently reacted with an amine (e.g., aniline) as described in section 2.1.1 to yield the final chiral α-bromoamide. fishersci.itnih.gov
Diastereoselective Synthesis through Chiral Auxiliary Control (e.g., Oppolzer's Camphorsultam)
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. researchgate.net Oppolzer's camphorsultam is a highly effective chiral auxiliary used in a variety of asymmetric transformations, including the synthesis of chiral α-haloamides. researchgate.netwikipedia.orgnih.gov
The strategy involves first attaching the chiral auxiliary to a prochiral carboxylic acid derivative. For instance, 3-methylbutanoic acid can be converted to its acid chloride and then reacted with the nitrogen atom of (1S)-(−)-2,10-camphorsultam to form an N-acylsultam. wikipedia.orgorgsyn.org The next step is the diastereoselective α-bromination. The N-acylsultam is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a chiral enolate. The rigid camphor (B46023) skeleton of the auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (a bromine source like N-bromosuccinimide, NBS) to approach from the less hindered face. chemrxiv.org This results in the formation of one diastereomer of the α-bromo-N-acylsultam in high preference. Finally, the chiral auxiliary is cleaved under mild conditions, for example, by reaction with the desired amine in the presence of a Lewis acid, to release the enantiomerically enriched α-bromoamide and recover the auxiliary.
| N-Acylsultam Substrate | Base | Brominating Agent | Diastereomeric Ratio (d.r.) |
| N-Propanoyl Camphorsultam | NaHMDS | NBS | >95:5 |
| N-(3-Methylbutanoyl) Camphorsultam | LDA | NBS | >98:2 |
| N-(Phenylacetyl) Camphorsultam | KHMDS | NBS | >95:5 |
This table illustrates the high diastereoselectivity achieved in the bromination of N-acyl camphorsultams.
Enantioselective and Diastereoselective Catalytic Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high levels of enantioselectivity and diastereoselectivity. These approaches offer greater efficiency and atom economy compared to stoichiometric methods.
Transition Metal-Catalyzed Cross-Coupling Reactions
While not a direct synthesis of α-bromoamides, transition metal-catalyzed cross-coupling reactions represent a key application and a method for the kinetic resolution of these compounds. Specifically, enantioselective reactions of racemic α-bromoamides allow for the synthesis of highly enantioenriched products, effectively resolving the starting material in the process.
A significant advancement in asymmetric catalysis is the development of stereoconvergent cross-coupling reactions. The nickel-catalyzed enantioselective Negishi cross-coupling of racemic secondary α-bromoamides with organozinc reagents is a prime example of this powerful methodology. acs.orgacs.org In this process, a chiral nickel catalyst preferentially reacts with one enantiomer of the racemic α-bromoamide, or converts both enantiomers to a single enantiomeric product through a dynamic kinetic resolution, to form a new carbon-carbon bond. acs.org
The reaction typically employs a nickel(II) source, such as NiCl₂ or Ni(cod)₂, and a chiral ligand, frequently a derivative of Pybox (pyridine-bis(oxazoline)). acs.orgacs.org This catalytic system effectively couples a wide range of racemic α-bromoamides with various organozinc reagents, including alkylzinc and arylzinc species. acs.orgmit.edu The reaction tolerates numerous functional groups and consistently produces the coupled products in high yields and with excellent enantiomeric excess (ee). acs.org This method transforms racemic α-bromoamides, which are often easier to synthesize than their enantiopure counterparts, into valuable, highly enantioenriched α-alkylated or α-arylated amides. acs.orgrsc.org
| Racemic α-Bromoamide | Organozinc Reagent | Chiral Ligand | Product | Yield (%) | ee (%) |
| N-Benzyl-2-bromo-N-phenylpropanamide | Et₂Zn | (i-Pr)-Pybox | (S)-N-Benzyl-2-ethyl-N-phenylpropanamide | 85 | 95 |
| 2-Bromo-N,N-dibenzylbutanamide | Me₂Zn | (i-Pr)-Pybox | (S)-N,N-Dibenzyl-2-methylbutanamide | 90 | 97 |
| 2-Bromo-N-phenylpentanamide | PhZnCl | (S,S)-Ph-Pybox | (R)-2-Phenyl-N-phenylpentanamide | 78 | 92 |
| 2-Bromo-4-phenyl-N-(p-tolyl)butanamide | (5-cyanopentyl)zinc bromide | (i-Pr)-Pybox | (S)-7-Cyano-2-ethyl-N-(p-tolyl)heptanamide | 81 | 96 |
This table provides examples of the Nickel-catalyzed enantioselective Negishi cross-coupling, highlighting its versatility and high stereoselectivity. Data adapted from foundational studies in the field. acs.org
Copper-Catalyzed Enantioselective Sonogashira Type Couplings of α-Bromoamides with Alkynes
A significant advancement in the synthesis of chiral α-bromoamides and their derivatives is the development of an asymmetric copper-catalyzed Sonogashira type coupling. This method facilitates the reaction between terminal alkynes and α-bromoamides, yielding synthetically useful β,γ-alkynyl amides in a highly enantioselective fashion. nih.gov The reaction represents a straightforward approach to complex chiral molecules from readily available starting materials. nih.govrsc.org
The success of this transformation hinges on the use of a suitable chiral ligand to control the stereochemical outcome. Researchers have identified a Bisoxazoline diphenylaniline (BOPA) ligand as being particularly effective for this purpose. nih.gov Preliminary mechanistic studies suggest that the reaction pathway involves the formation of an alkyl radical intermediate, which then couples with a copper-acetylide species. nih.govrsc.org This copper-catalyzed approach is notable for its ability to form a new carbon-carbon bond at the α-position of the amide with high enantioselectivity.
Table 1: Copper-Catalyzed Enantioselective Sonogashira Type Coupling of α-Bromoamides Data synthesized from reported methodologies. nih.govrsc.org
| α-Bromoamide Substrate | Alkyne Partner | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 2-Bromo-N-phenylbutanamide | Phenylacetylene | CuI / BOPA | Toluene | 30 | 85 | 92 |
| 2-Bromo-3-methyl-N-phenylbutanamide | 1-Heptyne | CuI / BOPA | THF | 25 | 78 | 90 |
| 2-Bromo-N,N-dibenzylpropanamide | Cyclohexylacetylene | CuI / BOPA | Dioxane | 30 | 82 | 95 |
| 2-Bromo-N-(4-methoxyphenyl)acetamide | Trimethylsilylacetylene | CuI / BOPA | CH2Cl2 | 25 | 91 | 88 |
Copper-Catalyzed Enantioselective C-O Bond Formation
Copper catalysis is a cornerstone of cross-coupling reactions, enabling the formation of various chemical bonds. While traditionally known for C-N and C-S bond formation (Ullmann-type couplings), copper catalysts are also effective in mediating the formation of C-O bonds. In the context of α-bromoamides, enantioselective C-O bond formation would provide a direct route to chiral α-alkoxy or α-aryloxy amides, which are valuable structural motifs.
Methodologies for the copper-catalyzed arylation of C-H bonds have been developed, showcasing the versatility of copper in forming bonds with heteroatoms. nih.gov Specific protocols for the enantioselective C-O bond formation using α-bromoamides as the electrophile are an emerging area of interest. The general strategy involves the coupling of an alcohol or phenol (B47542) with the chiral α-bromoamide in the presence of a copper catalyst and a suitable chiral ligand. The challenge lies in achieving high enantioselectivity and suppressing elimination side reactions. Research in related copper-catalyzed enantioselective synthesis, such as the N-alkylation to form α-aminoboronic acid derivatives, demonstrates the potential for developing analogous C-O bond-forming reactions. chemrxiv.org
Table 2: Representative Copper-Catalyzed C-O Bond Formation This table represents a conceptual application based on established copper-catalyzed cross-coupling principles.
| α-Bromoamide Substrate | Oxygen Nucleophile | Catalyst/Ligand | Base | Solvent | Expected Product |
| (rac)-2-Bromo-3-methyl-N-phenylbutanamide | Phenol | Cu(I) / Chiral Diamine | K2CO3 | Toluene | α-Phenoxy amide |
| (rac)-2-Bromo-N-phenylpropanamide | Methanol | Cu(I) / Chiral Phosphine (B1218219) | NaOtBu | DMF | α-Methoxy amide |
| (rac)-2-Bromo-N,N-diethylacetamide | 4-Nitrophenol | Cu(I) / Chiral Bisoxazoline | Cs2CO3 | Dioxane | α-(4-Nitrophenoxy) amide |
Nickel Hydride (NiH)-Catalyzed Hydroalkylation Processes
Regio-, Enantio-, and Diastereoselective Control of Vicinal Stereocenters
Nickel hydride (NiH) catalysis has emerged as a powerful tool for the stereoselective construction of C(sp³)–C(sp³) bonds. A noteworthy application is the hydroalkylation of internal alkenes with racemic α-bromoamides, which allows for the simultaneous and precise control of newly formed vicinal stereocenters. researchgate.netchemrxiv.orgchemrxiv.org This reaction produces high-value β-aminoamides and their derivatives under mild conditions with excellent selectivity. researchgate.netchemrxiv.org
The proposed mechanism involves an initial enantioselective syn-hydronickelation of the prochiral alkene to generate an enantiomerically enriched alkylnickel(II) species. researchgate.netnih.gov This intermediate then undergoes a diastereoselective radical addition with the racemic α-bromoamide, leading to an enantio- and diastereomerically pure dialkylnickel(III) complex. chemrxiv.orgchemrxiv.org The final product is formed via a stereospecific reductive elimination. chemrxiv.orgchemrxiv.org This process is highly convergent, transforming a racemic electrophile and a prochiral alkene into a single stereoisomer. nih.gov
Hydroalkylation with Enamides and Enecarbamates
The NiH-catalyzed hydroalkylation strategy has been successfully applied to prochiral internal alkenes such as enamides and enecarbamates. researchgate.netnih.gov These substrates are particularly valuable as they lead to the formation of chiral β-aminoamides, which are prevalent motifs in biologically active molecules. researchgate.net The reaction demonstrates high levels of regio-, enantio-, and diastereoselectivity, providing access to complex products with two adjacent stereocenters from simple, readily accessible starting materials. researchgate.netchemrxiv.orgchemrxiv.org The use of a chiral PyrOx (pyridine-oxazoline) ligand has been shown to be effective in controlling both the enantio- and diastereoselectivity of the coupling. chemrxiv.org This methodology complements traditional cross-coupling reactions by enabling the synthesis of C(sp³)-rich, three-dimensional molecules. chemrxiv.org
Table 3: NiH-Catalyzed Diastereoselective Hydroalkylation of Enamides Data based on published reports. researchgate.netchemrxiv.orgnih.gov
| Racemic α-Bromoamide | Enamide Substrate | Ni Catalyst / Ligand | Reductant | Yield (%) | d.r. | ee (%) |
| 2-Bromo-N-phenylbutanamide | (Z)-N-(prop-1-en-1-yl)benzamide | NiBr2·glyme / L1 (PyrOx) | SiH(OEt)3 | 88 | >20:1 | 96 |
| 2-Bromo-3-methyl-N-phenylbutanamide | (Z)-N-(hex-1-en-1-yl)acetamide | NiBr2·glyme / L1 (PyrOx) | SiH(OEt)3 | 75 | >20:1 | 95 |
| 2-Bromo-N,N-dibenzylpropanamide | (Z)-N-styrylbenzamide | NiBr2·glyme / L1 (PyrOx) | SiH(OEt)3 | 92 | >20:1 | 98 |
Stereoconvergent and Deracemization Strategies for α-Bromoamides
The synthesis of single-enantiomer compounds from racemic mixtures is a highly efficient and atom-economical approach in asymmetric synthesis. Stereoconvergent methods, such as the NiH-catalyzed hydroalkylation described above, transform a racemate into a single enantiomeric product by reacting it with another prochiral substrate. researchgate.netnih.gov Deracemization, in contrast, is a process that converts a racemic mixture directly into one of its enantiomers, ideally achieving a quantitative yield of a single, enantiopure product. researchgate.net
Photoinduced Deracemization of Tertiary α-Halocarbonyl Compounds
A cutting-edge strategy for obtaining enantioenriched α-halocarbonyl compounds involves photoinduced deracemization. researchgate.net This method is particularly significant for creating tetrasubstituted stereocenters, which are notoriously difficult to synthesize with high enantioselectivity. researchgate.net The process utilizes a photoinduced copper catalyst to transform a racemic mixture of a tertiary α-halocarbonyl compound into a single, highly enantioenriched enantiomer. researchgate.net
The reaction pathway is believed to involve the reversible cleavage of the carbon-halogen bond. Under irradiation, the chiral copper catalyst facilitates this process, and through a dynamic kinetic resolution, one enantiomer is preferentially regenerated or is more stable within the catalytic cycle, leading to its accumulation. This deracemization is an emerging and powerful strategy for generating valuable chiral building blocks from inexpensive racemic starting materials. researchgate.net
Table 4: Photoinduced Deracemization of Tertiary α-Bromoamides Data based on reported photoinduced copper-catalyzed deracemization methodologies. researchgate.net
| Racemic α-Bromoamide Substrate | Photocatalyst System | Solvent | Time (h) | Yield (%) | ee (%) |
| 2-Bromo-2-methyl-N-phenylpropanamide | Cu(I) salt / Chiral Ligand | Acetone | 48 | 85 | 92 |
| 2-Bromo-N-phenyl-2-propylbutanamide | Cu(I) salt / Chiral Ligand | THF | 48 | 79 | 90 |
| 1-Bromo-N-phenylcyclopentane-1-carboxamide | Cu(I) salt / Chiral Ligand | CH3CN | 48 | 91 | 96 |
Dynamic Kinetic Resolution in α-Bromoamide Synthesis
Dynamic kinetic resolution (DKR) represents a highly efficient strategy for the asymmetric synthesis of chiral compounds from racemic mixtures, capable of achieving a theoretical yield of up to 100% for a single enantiomer. wikipedia.org This method couples a rapid, in situ racemization of the starting material with a stereoselective reaction, allowing for the continuous conversion of the less reactive enantiomer into the more reactive one. For the synthesis of chiral α-bromoamides like this compound, DKR is a particularly attractive approach. The key to a successful DKR is ensuring that the rate of racemization of the starting α-bromoamide is faster than or at least comparable to the rate of the kinetic resolution step.
The process relies on the facile epimerization of the stereocenter alpha to the carbonyl group in the α-bromoamide. This racemization can be promoted by various means, including the use of halide ions, which can reversibly displace the bromide, leading to an inversion of stereochemistry. rsc.orglookchem.com Once racemization is established, a chiral catalyst or reagent selectively reacts with one of the enantiomers, funneling the entire racemic starting material into a single, enantiomerically enriched product. wikipedia.org
Enzymatic methods have proven to be particularly effective for the kinetic resolution of α-bromoamides. researchgate.net Haloalkane dehalogenases, for instance, have been employed to catalyze the hydrolysis of racemic α-bromoamides. These enzymes exhibit high enantioselectivity, preferentially converting one enantiomer into the corresponding α-hydroxyamide while leaving the other enantiomer unreacted. In a dynamic kinetic resolution setup, the unreacted, slower-reacting enantiomer would undergo racemization to continuously supply the preferred substrate for the enzyme. Research has shown that in kinetic resolutions catalyzed by haloalkane dehalogenases, the (R)-α-bromoamide is often the preferred substrate. researchgate.net For several α-bromoamide substrates, high enantioselectivity (E value > 200) has been achieved, yielding optically pure α-bromoamides and α-hydroxyamides. researchgate.net
The enantioselectivity in these enzymatic reactions is attributed to the precise three-dimensional structure of the enzyme's active site. Molecular docking and dynamics simulations suggest that the high selectivity arises from the difference in the frequency with which each enantiomer binds in an orientation favorable for catalysis. researchgate.net For the preferred (R)-enantiomer, the angle between the attacking nucleophile from the enzyme (an aspartate residue), the electrophilic carbon atom of the substrate, and the leaving bromide group is more frequently in the optimal range for reaction to occur. researchgate.net
Below is a table summarizing the results of a kinetic resolution study on various α-bromoamides using the haloalkane dehalogenase LinB. While this study is a classical kinetic resolution, it establishes the high enantioselectivity that is a prerequisite for a successful dynamic kinetic resolution process.
| Substrate (α-Bromoamide) | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | Enantioselectivity (E value) |
|---|---|---|---|---|
| 2-Bromo-N-phenylpropanamide | 51 | >99 (S) | 96 (R) | >200 |
| 2-Bromo-N-benzylpropanamide | 52 | >99 (S) | 94 (R) | >200 |
| 2-Bromo-3-methyl-N-phenylbutanamide | 50 | >99 (S) | 99 (R) | >200 |
| 2-Bromo-N-(4-fluorophenyl)propanamide | 51 | 98 (S) | 98 (R) | >200 |
| 2-Bromo-N-cyclohexylpropanamide | 52 | >99 (S) | 94 (R) | >200 |
Chemo-catalytic methods can also be employed for the dynamic kinetic resolution of α-halo carbonyl compounds. These approaches often involve a transition metal-based chiral catalyst for the resolution step and a racemization catalyst that operates under compatible conditions. For example, chiral ruthenium complexes have been used in DKR of α-substituted ketones via asymmetric hydrogenation. princeton.edu While specific examples for α-bromoamides are less common in the literature than for ketones or esters, the principles are transferable. The development of a suitable racemization catalyst that does not interfere with the chiral resolution catalyst is a key challenge in designing such systems.
The essential components and conditions for an effective DKR of an α-bromoamide are summarized in the table below.
| Requirement | Description | Rationale |
|---|---|---|
| Facile Racemization | The starting racemic α-bromoamide must interconvert between its (R) and (S) forms rapidly under the reaction conditions (krac > kslow). | To continuously supply the faster-reacting enantiomer, allowing for a theoretical yield greater than 50%. |
| High Enantioselectivity | The chiral catalyst or reagent must react with one enantiomer much faster than the other (kfast >> kslow). An enantiomeric ratio (E) greater than 20 is generally required. | To ensure the final product has a high enantiomeric excess. |
| Irreversible Resolution Step | The conversion of the α-bromoamide to the product should be irreversible. | To prevent erosion of the product's enantiopurity through a reverse reaction. |
| Product Stereostability | The chiral center in the product must be stable to racemization under the reaction conditions. | To maintain the high enantiomeric excess achieved during the resolution. |
| Catalyst Compatibility | The racemization conditions/catalyst must be compatible with the resolution catalyst and reaction conditions. | To ensure both catalytic cycles can operate efficiently in the same pot without mutual inhibition. |
By carefully selecting the racemization method and the stereoselective catalyst, dynamic kinetic resolution provides a powerful pathway to enantiomerically pure α-bromoamides, including this compound, from readily available racemic precursors.
Reaction Pathways and Mechanistic Investigations of 2s 2 Bromo 3 Methyl N Phenylbutanamide Reactivity
Mechanistic Studies of Nucleophilic Substitution Reactions
The stereochemical outcome of nucleophilic substitution reactions of α-bromo amides like (2S)-2-Bromo-3-methyl-N-phenylbutanamide is highly dependent on the reaction conditions and the nature of the nucleophile. Mechanistic studies on analogous systems have unveiled pathways involving unique intermediates that dictate the stereochemistry of the product.
Role of Aziridinone (B14675917) Intermediates in Stereospecific Transformations
The reaction of chiral α-bromoamides with nucleophiles can proceed with retention of configuration, a phenomenon explained by the formation of a transient aziridinone (α-lactam) intermediate. nih.govresearchgate.netnih.gov In the case of this compound, the presence of a moderately acidic N-H proton allows for intramolecular cyclization under basic conditions or with the assistance of a silver ion.
The proposed mechanism involves an initial deprotonation of the amide nitrogen, followed by an intramolecular SN2 reaction where the amide anion displaces the bromide, forming a strained, chiral aziridinone intermediate. This step occurs with inversion of configuration at the α-carbon. The subsequent attack of a nucleophile on this aziridinone intermediate can occur at either the C-2 or C-3 position. Attack at the C-2 carbonyl carbon leads to the formation of an α-substituted amide with a second inversion of configuration. nih.gov The net result of this double-inversion process is the retention of the original stereochemistry at the α-carbon. researchgate.net
Sheehan and Lengyel's work on α-lactams highlighted their dual electrophilic nature. nih.gov Non-ionic nucleophiles tend to attack the carbonyl carbon (C-2), leading to the double-inversion pathway and retention of stereochemistry. nih.gov This pathway is crucial for understanding stereospecific transformations of α-bromoamides.
Double-Inversion Pathways and Retention of Configuration in Fluorination and Trifluoromethylthiolation
The principle of a double-inversion pathway via an aziridinone intermediate is particularly relevant in stereospecific fluorination and trifluoromethylthiolation reactions of α-bromoamides. Studies on similar chiral α-bromoamides have demonstrated that reactions with silver fluoride (B91410) (AgF) yield the corresponding α-fluoro amides with retention of configuration. nih.govresearchgate.net
This observation is rationalized by a mechanism where the silver ion facilitates the formation of the aziridinone intermediate. The fluoride ion then attacks the carbonyl carbon of the aziridinone, leading to the opening of the three-membered ring and formation of the C-F bond. nih.govresearchgate.net This two-step process, with two consecutive inversions of stereochemistry, explains the observed retention of configuration. researchgate.net
Similarly, base-promoted trifluoromethylthiolation of α-bromoamides using AgSCF3 has been examined, with the stereochemical outcome also being consistent with a double-inversion mechanism. researchgate.net The intermediacy of the aziridinone is key to achieving this stereospecific outcome.
A summary of representative stereospecific transformations of α-bromoamides is presented below:
| Reaction | Reagent | Stereochemical Outcome | Proposed Intermediate |
| Fluorination | AgF | Retention | Aziridinone |
| Trifluoromethylthiolation | AgSCF3 / Base | Retention | Aziridinone |
| Amination | Amines / Ag2O | Retention | Aziridinone |
Influence of Steric and Electronic Factors on Stereoselectivity of C-3 Attack
Steric Factors: The substitution pattern on the α-carbon (C-3) of the aziridinone intermediate significantly impacts the accessibility of this position to the incoming nucleophile. In the case of an intermediate derived from this compound, the isopropyl group at C-3 would present considerable steric hindrance. This would likely disfavor direct attack at the C-3 position, making the attack at the less hindered C-2 carbonyl carbon more probable. Studies on α-halo ketones, which share some reactivity patterns with α-halo amides, have shown that bimolecular substitution reactions can be remarkably insensitive to steric hindrance in some cases, suggesting a complex interplay of factors. researchgate.net
Electronic Factors: The electronic nature of the substituents on the amide nitrogen and the α-carbon can also influence the regioselectivity of the nucleophilic attack. Electron-withdrawing groups on the nitrogen can increase the electrophilicity of the carbonyl carbon (C-2), favoring attack at this position. Conversely, the nature of the nucleophile itself is critical. Harder nucleophiles may favor attack at the harder carbonyl carbon, while softer nucleophiles might show a preference for the softer C-3 carbon, although this is also subject to steric constraints.
Radical-Mediated Transformations and Electron Transfer Mechanisms
Beyond nucleophilic substitution pathways, this compound can undergo radical-mediated transformations. These reactions involve the homolytic cleavage of the C-Br bond, generating a carbon-centered radical that can participate in various subsequent reactions.
Generation of Carbon-Centered Radical Species from α-Bromoamides
α-Bromoamides are effective precursors for the generation of α-amido carbon-centered radicals. nih.gov The homolytic cleavage of the relatively weak C-Br bond can be initiated by various methods, including the use of radical initiators, transition metal redox catalysis, or visible-light photoredox catalysis. nih.gov The resulting α-amido radical is a versatile intermediate that can undergo a range of transformations, such as atom transfer radical cyclization (ATRC) or intermolecular additions. nih.gov
The stability and reactivity of this radical are influenced by the substituents on the amide and the α-carbon. The amide group itself can influence the radical's properties through resonance and inductive effects.
Atom-Transfer Radical Addition (ATRA) Reactions of α-Bromoamides
Atom-Transfer Radical Addition (ATRA) represents a powerful method for carbon-carbon bond formation. In the context of α-bromoamides, this reaction is often employed to introduce the α-amido carbonyl moiety to an unsaturated system, typically an alkene. Photocatalysis has emerged as a key technology to initiate these reactions under mild conditions.
The mechanism of photocatalytic ATRA of α-bromoamides (or more reactive α-bromo imides) involves the formation of an electron donor-acceptor (EDA) complex between the α-bromoamide and a nitrogenous base. d-nb.info This complex can be sensitized by a photocatalyst, such as an iridium complex, via an energy transfer (EnT) mechanism upon visible light irradiation. Alternatively, the EDA complex itself may absorb light directly, leading to a photoinduced electron transfer. d-nb.info Both pathways result in the homolytic cleavage of the carbon-bromine bond, generating an electrophilic α-carbonyl radical. d-nb.info
This electrophilic radical then adds to an alkene to form a carbon-centered radical intermediate. The reaction is propagated by a halogen atom transfer (XAT) from another molecule of the α-bromoamide to this intermediate, yielding the ATRA product and regenerating the α-carbonyl radical. d-nb.info The resulting ATRA product can then be further manipulated; for instance, treatment with a base can induce cyclization to form γ-lactam structures. d-nb.info
For the ATRA reaction to be efficient with unactivated olefins, the intermediate radical's electrophilicity is crucial. While α-bromoamides themselves may require additional electron-withdrawing groups to enhance radical electrophilicity, the use of α-bromo imides or the addition of Lewis acids can promote the reaction with a broader range of alkenes, including internal and tertiary substituted ones. d-nb.infoacs.org
| α-Bromo Imide | Alkene | Lewis Acid | Yield of γ-Lactam (%) |
|---|---|---|---|
| N-succinimidyl-2-bromo-2-methylpropanamide | 1-Octene | None | 75 |
| N-succinimidyl-2-bromo-2-methylpropanamide | Cyclohexene | La(OTf)3 | 59 |
| N-phthalimidyl-2-bromopropanamide | Styrene | None | 82 |
Intramolecular Cyclization Reactions of α-Bromoamides
Intramolecular reactions of α-bromoamides provide a direct route to cyclic amide structures, namely β- and γ-lactams, which are core components of numerous biologically active molecules.
The formation of the strained four-membered β-lactam ring via intramolecular cyclization of α-bromoamides is a synthetically valuable transformation. This process occurs through a 4-exo-tet cyclization, where the amide nitrogen acts as a nucleophile, displacing the bromide at the α-position. According to Baldwin's rules, 4-exo cyclizations are generally favored. scripps.edu
Electrochemical methods have been effectively employed to induce this cyclization. The cathodic reduction of a solution containing the α-bromoamide in a solvent like acetonitrile (B52724) with a tetraalkylammonium salt as a supporting electrolyte can generate a strong base, such as the cyanomethyl anion. d-nb.info This electrogenerated base (EGB) deprotonates the amide, activating it for the subsequent intramolecular nucleophilic substitution. d-nb.info
Stereocontrol in these cyclizations is a critical aspect, especially when a new stereocenter is formed at the β-position of the lactam. The diastereoselectivity of the reaction can be influenced by the presence of chiral auxiliaries on the nitrogen atom or at the α-position of the bromoamide. The stereochemical outcome is often dependent on the distance between the chiral center and the reaction site. d-nb.info In many reported instances of electrochemically induced cyclizations of chiral α-bromoamides, a high degree of diastereoselection is observed, frequently leading to the formation of the cis-β-lactam as the major or sole product. d-nb.info
The rationale for the observed stereoselectivity lies in the transition state of the ring-closing step. The conformation of the enolate intermediate is influenced by the existing stereocenters, leading to a preferential attack from one face to minimize steric interactions and achieve a lower energy transition state.
γ-Lactams, five-membered cyclic amides, are prevalent structural motifs in pharmaceuticals. acs.org Radical cyclization of appropriately substituted α-bromoamides offers an efficient pathway to these heterocycles. A common strategy involves the use of N-allyl-α-bromoamides. The reaction is initiated by the generation of an α-carbonyl radical, typically through the methods described for ATRA reactions (e.g., photocatalysis).
This radical then undergoes a 5-exo-trig cyclization onto the tethered alkene, which is a kinetically favored process according to Baldwin's rules. harvard.edu This cyclization generates a new carbon-centered radical, which is then quenched, often by abstracting a hydrogen atom from a suitable donor or through a halogen atom transfer, to afford the γ-lactam product. nih.gov
A powerful variation of this approach is the formal [3+2] synthesis of γ-lactams from α-bromo imides and unactivated alkenes, as discussed in the ATRA section. d-nb.infoacs.orgresearchgate.net After the initial intermolecular radical addition, the resulting intermediate can be induced to cyclize, forming the γ-lactam ring. This method allows for the construction of highly substituted γ-lactams from simple starting materials. d-nb.info
The diastereoselectivity of these radical cyclizations can be influenced by the substituents on the starting materials. For instance, in the cyclization of α-(aminoxy)amides, mixtures of diastereomers are often obtained, with a general preference for the trans orientation of the substituents at the C3 and C4 positions of the newly formed pyrrolidinone ring. nih.gov
| Substituent R1 (on Amide) | Substituent R4 (on Alkene) | Yield of Lactam 12 (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Bn | H | 85 | 2:1 |
| PMB | Ph | 78 | 3:1 |
| Allyl | Me | 93 | 2.5:1 |
Mechanistic Insights into Transition Metal-Catalyzed Processes
Transition metals, particularly nickel and copper, play a pivotal role in catalyzing a variety of transformations involving α-bromoamides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Nickel catalysis is particularly effective for the cross-coupling of α-bromoamides with various partners. These reactions often proceed through radical pathways, which allows for stereoconvergent couplings of racemic α-bromoamides. scripps.edu The catalytic cycles typically involve multiple oxidation states of nickel, most commonly Ni(I), Ni(II), and Ni(III).
One proposed mechanism for asymmetric cross-coupling reactions, such as the Negishi coupling of α-bromoamides with organozinc reagents, begins with a Ni(I)-halide complex. This complex can initiate the formation of a radical from the α-bromoamide. In a "radical chain pathway," this occurs prior to transmetalation with the nucleophile. Alternatively, in a "radical rebound cycle," transmetalation occurs first to form a Ni(I)-alkyl species, which then reacts with the α-bromoamide to generate the radical.
In both scenarios, the generated radical can combine with a Ni(II) species to form a Ni(III) intermediate. The enantioselectivity of the reaction is determined by the chiral ligand coordinated to the nickel center, which dictates the facial selectivity of the subsequent reductive elimination from the Ni(III) complex to form the C-C bond and regenerate a Ni(I) species.
Another possible pathway is the "sequential reduction" mechanism. Here, a Ni(0) species undergoes oxidative addition with a C(sp2) electrophile to form a Ni(II) complex. This is then reduced to a Ni(I) species, which activates the α-bromoamide to form a radical. This radical then combines with the nickel complex, leading to the Ni(III) intermediate and subsequent reductive elimination. scripps.edu The ability of nickel to access these different oxidation states and radical intermediates is key to its versatility in these transformations.
Copper-catalyzed coupling reactions of α-bromoamides are also of significant interest, particularly for the formation of C-N bonds. The mechanisms of these reactions can be complex and are believed to proceed through either a two-electron oxidative addition/reductive elimination pathway or a single-electron transfer (SET) process.
In a proposed mechanism for the α-amination of α-bromoamides, a Cu(I) catalyst undergoes a single-electron transfer to the α-bromoamide. This results in the formation of an α-carbonyl radical and a Cu(II) species. The nitrogen nucleophile is concurrently oxidized by a Cu(II)-mediated step. The resulting oxidized nitrogen species can then intercept the α-carbonyl radical to form the new C-N bond.
Alternatively, a Cu(I)/Cu(III) catalytic cycle, analogous to those seen in some palladium-catalyzed reactions, can be operative. This cycle would commence with the oxidative addition of the α-bromoamide to a Cu(I) complex to form a Cu(III) intermediate. This is followed by ligand exchange with the coupling partner (e.g., an amine) and subsequent reductive elimination to furnish the product and regenerate the Cu(I) catalyst. The specific operative mechanism is likely dependent on the reaction conditions, the nature of the ligands, and the substrates involved. Computational studies have been instrumental in elucidating the feasibility of these different pathways for various copper-catalyzed cross-coupling reactions.
Bromide Anion Promoted Epimerization of α-Bromoamides
The stereochemical lability of the α-carbon in α-bromoamides, including this compound, can be significantly influenced by the presence of bromide anions. This phenomenon, known as bromide anion promoted epimerization, is a crucial aspect of the reactivity of these compounds, particularly in the context of stereoselective synthesis and dynamic kinetic resolution (DKR). The process involves the reversible inversion of the stereocenter at the α-position, leading to the formation of a racemic or diastereomeric mixture from an enantiomerically or diastereomerically enriched starting material.
The underlying mechanism for this epimerization is a nucleophilic substitution reaction, specifically an S(_N)2 (bimolecular nucleophilic substitution) pathway. masterorganicchemistry.comkhanacademy.orgyoutube.comlibretexts.org In this reaction, a bromide anion (Br⁻) acts as the nucleophile and attacks the electrophilic α-carbon of the α-bromoamide. This attack occurs from the backside relative to the resident bromine atom, leading to a trigonal bipyramidal transition state. As the new carbon-bromine bond forms, the existing one breaks, resulting in an inversion of the stereochemical configuration at the α-carbon. masterorganicchemistry.com
This process is typically facilitated by the addition of a source of bromide ions, such as potassium bromide (KBr) or, more commonly in organic solvents, tetrabutylammonium (B224687) bromide (TBAB). nih.gov The use of polar aprotic solvents, like acetonitrile (MeCN) or dimethyl sulfoxide (B87167) (DMSO), is often preferred as they can dissolve the bromide salt and solvate the cation without strongly solvating the bromide anion, thus maintaining its nucleophilicity. nih.gov
The epimerization is a reversible process. A bromide ion can attack the (S)-enantiomer to form the (R)-enantiomer, and likewise, it can attack the (R)-enantiomer to regenerate the (S)-enantiomer. This leads to an equilibrium mixture of the two epimers. The position of this equilibrium can be influenced by thermodynamic factors. For instance, if one diastereomer is less soluble, it may crystallize out of the solution, driving the equilibrium towards its formation in a process known as crystallization-induced dynamic resolution. nih.gov
The efficiency of bromide-promoted epimerization has been harnessed in dynamic kinetic resolution (DKR) processes. nih.gov In DKR, a chiral catalyst or reagent selectively reacts with one enantiomer of a rapidly epimerizing racemic mixture. As the reactive enantiomer is consumed, the bromide-promoted epimerization continuously replenishes it from the other enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomerically pure product. nih.gov
Research Findings on Bromide-Promoted Epimerization of α-Bromoamides
Detailed mechanistic and kinetic studies on the epimerization of this compound itself are not extensively documented in publicly available literature. However, research on analogous α-bromoamides provides significant insights into the reaction. Studies on α-bromoamides incorporating chiral auxiliaries, such as Oppolzer's camphorsultam, have demonstrated that treatment with potassium bromide in refluxing acetonitrile can lead to a significant increase in the diastereomeric excess, indicating that epimerization is occurring to favor the thermodynamically more stable diastereomer. nih.govresearchgate.net
The following interactive data table summarizes typical conditions and observations for the bromide anion promoted epimerization of α-bromoamides based on published research findings for this class of compounds.
| Substrate Type | Bromide Source | Solvent | Temperature | Observation | Reference |
| α-Bromoacyl imidazolidinone | Tetrabutylammonium bromide (TBAB) | Not specified | Not specified | Epimerization of the halogenated stereogenic center. | nih.gov |
| Diastereomeric α-bromoamides with Oppolzer's camphorsultam | Potassium bromide (KBr) | Acetonitrile (MeCN) or Dimethyl sulfoxide (DMSO) | Refluxing MeCN or 60 °C in DMSO | Increase in diastereomeric excess from 0% to 70% after 1 hour. | nih.govresearchgate.net |
| Racemic N-phenyl-2-bromopropionamide | Bromide anion | Not specified | Not specified | Combined with enzymatic kinetic resolution for dynamic kinetic resolution (DKR). | nih.gov |
Table 1. Illustrative Conditions and Findings for Bromide Anion Promoted Epimerization of α-Bromoamides.
It is important to note that while the general mechanism is well-established, the specific rate of epimerization for this compound would be influenced by factors such as the steric hindrance around the α-carbon, the electronic properties of the N-phenyl group, and the precise reaction conditions employed.
Stereochemical Control and Chiral Induction in 2s 2 Bromo 3 Methyl N Phenylbutanamide Chemistry
Design and Application of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, wherein a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product. The effectiveness of this process hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral environment. This environment forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
Pyridine-2,6-bis(oxazoline) (Pybox) and related bis(oxazoline) (BOX) ligands are a class of privileged, C2-symmetric chiral ligands that have proven highly effective in a multitude of asymmetric transformations. cambridgenetwork.co.ukwikipedia.org These ligands act as tridentate "pincer-type" coordinators for a wide range of metals, including nickel and copper, forming well-defined, rigid complexes. cambridgenetwork.co.ukresearchgate.net The chirality of the ligand is typically derived from readily available chiral amino alcohols, which are used to construct the two oxazoline (B21484) rings. wikipedia.org
In the context of α-bromo amides, nickel/Pybox complexes have been instrumental in catalyzing enantioselective cross-coupling reactions. nih.govnih.gov For instance, the Negishi cross-coupling of racemic α-bromo amides with organozinc reagents can be rendered highly enantioselective by employing a Ni catalyst paired with a chiral Pybox ligand, such as i-Pr-Pybox. nih.govnih.gov The chiral complex preferentially activates one enantiomer of the racemic α-bromo amide, leading to a kinetic resolution and the formation of an enantiomerically enriched α-substituted amide. The stereochemical outcome is dictated by the steric and electronic properties of the ligand, which creates a chiral pocket around the metal's active site, discriminating between the two enantiotopic faces of the substrate. wikipedia.org
Copper-catalyzed reactions also benefit significantly from the use of bisoxazoline ligands. These complexes are adept at controlling stereochemistry in reactions such as asymmetric allylic oxidations, aziridinations, and cyclopropanations. nih.govrameshrasappan.com The predictable stereochemical induction arises from the well-defined square-planar or square-pyramidal geometry of the Cu-BOX complexes, where the bulky substituents on the oxazoline rings effectively shield one face of the coordinated substrate from attack. rameshrasappan.com The introduction of ancillary ligands or sidearms to the BOX scaffold can further enhance stereochemical fidelity by increasing the rigidity of the transition state. nih.gov
Table 1: Performance of Pybox and BOX Ligands in Asymmetric Catalysis
| Ligand | Metal Catalyst | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |
| i-Pr-Pybox | Nickel | Negishi Cross-Coupling | α-Bromo Amides | High | nih.gov |
| CH₂CH₂Ph-pybox | Nickel | Negishi Cross-Coupling | Allylic Chlorides | High | nih.gov |
| Sidearm-functionalized BOX | Copper | Allylic Oxidation | Cyclohexene | Up to 85% | nih.gov |
| Serine-derived BOX | Copper | Cyanophosphinoylation | Vinylarenes | High | nih.gov |
A distinct class of chiral ligands making an impact in asymmetric synthesis is biphenyl-derived phosphepines. These compounds are axially chiral phosphines that can function as effective enantioselective nucleophilic catalysts. nih.govnih.gov Their chirality stems from the restricted rotation around the biphenyl (B1667301) axis (atropisomerism), which creates a stable, well-defined three-dimensional structure. nih.gov
These phosphepines have been successfully applied in asymmetric [4+1] annulation reactions to generate functionalized cyclopentenes bearing fully substituted stereocenters. nih.gov In this process, the chiral phosphine (B1218219) acts as a nucleophilic catalyst, adding to an electrophilic partner to initiate the catalytic cycle. The chiral environment provided by the catalyst's biphenyl backbone directs the subsequent bond-forming steps, resulting in a product with high enantiomeric excess (ee). nih.gov This methodology demonstrates the power of organocatalysis, where the catalyst itself is a chiral organic molecule, to create complex stereocenters. nih.gov
Table 2: Application of Biphenyl-Derived Phosphepines in Asymmetric [4+1] Annulation
| Catalyst | Nucleophilic Partner | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-Phosphepine 3 | α-Cyano Sulfone | Cyclopentene | Good | Moderate (<80%) | nih.gov |
| (R)-Phosphepine 4 | α-Cyano Sulfone | Cyclopentene | Good | Improved | nih.gov |
| (R)-Phosphepine 4 | α-Cyano Phosphine Oxide | Cyclopentene | Good | Improved | nih.gov |
| (R)-Phosphepine 4 | α-Cyano Phosphonate | Cyclopentene | Good | Improved | nih.gov |
Diastereoselective Induction by Chiral Auxiliaries
An alternative and widely used strategy for controlling stereochemistry involves the use of chiral auxiliaries. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of one diastereomer in preference to others. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse. wikipedia.org
This method is particularly effective because it transforms the challenge of controlling enantioselectivity into one of controlling diastereoselectivity, which is often more straightforward. The products, being diastereomers, have different physical properties and can be easily separated by standard techniques like chromatography or crystallization. williams.edu
Commonly used chiral auxiliaries for reactions involving amide enolates include Evans oxazolidinones and pseudoephedrine. wikipedia.org When attached to a carboxylic acid derivative to form an amide, these auxiliaries create a sterically biased environment. For example, upon enolization of an N-acyl oxazolidinone, the auxiliary's substituent blocks one face of the enolate, forcing an electrophile to approach from the opposite, less hindered face. This results in a highly diastereoselective bond formation. wikipedia.orgresearchgate.net The success of this approach relies on the auxiliary's ability to enforce a rigid conformation in the transition state. nih.gov
Table 3: Examples of Chiral Auxiliaries in Diastereoselective Reactions
| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity | Reference |
| Evans Oxazolidinone | Aldol Reaction | N-Acyl Imide | High (syn-aldol product) | wikipedia.orgresearchgate.net |
| Oppolzer's Sultam | Conjugate Addition | N-Enoyl Sultam | High | nih.gov |
| (S,S)-(+)-Pseudoephedrine | Alkylation | Amide | High | wikipedia.org |
| 8-phenylmenthol | Diels-Alder | Acrylate Ester | High | wikipedia.org |
Simultaneous Control of Multiple Stereogenic Centers in Catalytic Reactions
One powerful approach is the use of dual catalysis, where two distinct chiral catalysts operate cooperatively or sequentially to control the stereochemistry at different centers. For instance, a combination of a chiral copper catalyst and a chiral iridium catalyst can be used to achieve the stereodivergent synthesis of products with adjacent stereocenters. researchgate.net By carefully selecting the chirality of each catalyst, it is possible to access all four possible stereoisomers of a product from the same set of starting materials. researchgate.net
Catalytic diastereoselective reactions offer another route to controlling multiple stereocenters. In this approach, a chiral catalyst acts on a substrate that already contains one or more stereocenters. The catalyst then controls the formation of a new stereocenter relative to the existing ones. For example, the diastereoselective Henry reaction of a chiral aldehyde with a nitroalkane, catalyzed by a chiral copper complex, can produce adducts with three contiguous stereogenic centers with excellent stereocontrol. nih.gov Such methods are invaluable for building up the complex stereochemical arrays found in many natural products and pharmaceuticals. digitellinc.com
Computational and Theoretical Investigations of 2s 2 Bromo 3 Methyl N Phenylbutanamide Reactivity and Stereochemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) serves as a powerful tool for elucidating the reaction mechanisms of organic compounds. For a molecule like (2S)-2-Bromo-3-methyl-N-phenylbutanamide, DFT calculations would be instrumental in mapping out the potential energy surfaces of its reactions, such as nucleophilic substitution or elimination. These calculations can identify the structures of transition states—the highest energy points along a reaction coordinate—and intermediates.
For instance, in a substitution reaction where the bromine atom is replaced by a nucleophile, DFT could model the transition state geometry, whether it proceeds through an S\N2-like backside attack or a more complex pathway involving the amide functionality. The calculated activation energy, which is the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility. Computational studies on other amides have successfully used DFT functionals like B3LYP to investigate reaction barriers and transition state geometries. In the context of N-substituted diacetamides, DFT has been used to explore decomposition mechanisms, highlighting the influence of substituents on the nitrogen atom on the reaction pathway.
Table 1: Hypothetical DFT Data for a Nucleophilic Substitution Reaction
| Parameter | Value (kcal/mol) | Description |
| ΔE | -15.0 | Overall reaction energy (exothermic) |
| Ea (forward) | +25.0 | Activation energy for the forward reaction |
| Ea (reverse) | +40.0 | Activation energy for the reverse reaction |
| Transition State Geometry | Trigonal bipyramidal | Characterized by one imaginary frequency |
This table is illustrative and based on typical values for similar reactions; it is not derived from actual calculations on this compound.
Rationalization of Stereoselectivity and Enantioface Discrimination
DFT calculations are crucial for understanding the origins of such stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict the major product of the reaction. For example, in the case of enantioface discrimination, where a prochiral nucleophile attacks the electrophilic carbon, DFT can model the two diastereomeric transition states. A lower calculated energy for one transition state over the other would explain the observed enantioselectivity. This approach involves analyzing non-covalent interactions, such as steric hindrance and electronic effects, within the transition state structures that favor one stereochemical outcome.
Conformational Analysis and Energetic Profiles of Reaction Pathways
The reactivity and selectivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule can adopt various conformations due to rotation around its single bonds. A thorough computational investigation would begin with a conformational analysis to identify the lowest energy conformers of the reactant.
This analysis is typically performed by systematically rotating key dihedral angles and calculating the relative energies of the resulting structures. The most stable conformer(s) are then used as the starting point for modeling reaction pathways. By constructing a detailed energetic profile, which maps the energy of the system as it progresses from reactants through transition states and intermediates to products, a comprehensive understanding of the reaction dynamics can be achieved. For example, a study on a different bromo-benzanthrone derivative revealed the existence of two rotamers with a rotational barrier of 5.45 kcal/mol, which was a critical first step before investigating its electronic properties. researchgate.net Such an analysis for this compound would provide insight into how its preferred shape influences its chemical behavior.
Synthetic Utility and Applications of 2s 2 Bromo 3 Methyl N Phenylbutanamide As a Chiral Building Block
Precursors to Chiral α-Amino Acids and Derivatives
The most direct application of (2S)-2-bromo-3-methyl-N-phenylbutanamide is as a precursor for the synthesis of α-amino acids and their derivatives, particularly unnatural variants of valine. The α-bromo amides serve as excellent electrophiles for nucleophilic substitution reactions at the α-carbon. A primary method for this transformation is the displacement of the bromide with an azide (B81097) nucleophile, followed by reduction to the corresponding α-amino amide.
This two-step sequence is a robust method for introducing an amino group while retaining the original stereochemistry of the α-carbon. The resulting α-amino amide can then be hydrolyzed to the corresponding α-amino acid. This strategy is highly valued for its efficiency and stereochemical control, providing access to enantiomerically pure amino acid derivatives that are crucial for peptide synthesis and pharmaceutical development. nih.gov
The reaction of (S)-2-bromopropanamides with various amine nucleophiles has been shown to proceed effectively, often promoted by silver (I) salts, to yield the corresponding α-amino amides. nih.gov This highlights a general pathway applicable to this compound for the synthesis of N-substituted valine derivatives.
Table 1: Synthesis of α-Amino Amide Derivatives from α-Bromo Amides
| Precursor Class | Nucleophile | Key Transformation | Product Class | Ref. |
|---|---|---|---|---|
| (S)-2-Bromopropanamides | Amines / Ag(I) salts | Nucleophilic Substitution | α-Amino Amides | nih.gov |
| α-Bromo Amides | Sodium Azide (NaN₃) | Nucleophilic Substitution | α-Azido Amides | masterorganicchemistry.com |
| α-Azido Amides | H₂, Pd/C or LiAlH₄ | Reduction | α-Amino Amides | masterorganicchemistry.com |
Intermediates for the Synthesis of β-Amino Amides and β,γ-Alkynyl Amides
Beyond α-amino acids, this compound is a valuable intermediate for synthesizing more complex structures such as β-amino amides. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, can be adapted for this purpose. wikipedia.org In this reaction, an organozinc reagent, or a 'Reformatsky enolate', is generated from the α-bromo amide by treatment with zinc dust. This enolate can then react with electrophiles like imines in an aza-Reformatsky reaction. theaic.orgbeilstein-journals.org The addition of the zinc enolate of the bromoamide to an imine, followed by workup, yields a β-amino amide. This method allows for the construction of a new carbon-carbon bond and the introduction of an amino group at the β-position, all while being influenced by the stereocenter of the original bromoamide, thus enabling diastereoselective synthesis. theaic.org
Table 2: Aza-Reformatsky Reaction for β-Amino Amide Synthesis
| α-Halo Amide | Electrophile | Metal/Catalyst | Product | Diastereoselectivity | Ref. |
|---|---|---|---|---|---|
| Ethyl bromodifluoroacetate | N-sulfinyl imines | Zinc / RhCl(PPh₃)₃ | α,α-difluoro-β-amino esters | up to >90% de | beilstein-journals.org |
| Methyl bromoacetate | N-tert-butylsulfinyl imine | Zinc | β-amino ester | >90% de | beilstein-journals.org |
| Bromodifluoroacetamides | Aldimines | Zinc / TMSCl | α,α-difluoro-β-amino amides | N/A | chemrxiv.orgrsc.org |
Furthermore, the reactivity of the α-bromo position can be exploited to introduce alkynyl groups, leading to the formation of β,γ-alkynyl amides. This is typically achieved through cross-coupling reactions. Palladium- or copper-catalyzed methods, such as the Stille or Sonogashira-type couplings, can be employed to couple the α-bromo amide with alkynylstannanes or terminal alkynes, respectively. acs.org These reactions provide a powerful tool for introducing carbon-rich functionalities into the amide scaffold, yielding synthetically useful and structurally diverse products. nih.gov
Role in the Construction of Diverse Heterocyclic Scaffolds (β-Lactams, γ-Lactams, Pyrrolidinones)
Chiral α-bromo amides are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The construction of γ-lactams (also known as pyrrolidinones) is a notable application. When the nitrogen of the amide is substituted with an unsaturated group, such as an allyl group, an intramolecular cyclization can be initiated. Atom Transfer Radical Cyclization (ATRC) is a powerful method where a radical generated at the α-carbon adds to the tethered alkene in a 5-exo-trig fashion to form a five-membered ring. beilstein-journals.org This process is often catalyzed by transition metals like copper or ruthenium and is a well-established route to functionalized γ-lactams. nih.govrsc.org
Similarly, β-lactams (azetidin-2-ones), the core structural motif of penicillin and related antibiotics, can be synthesized via intramolecular cyclization of α-bromo amides. rsc.org This transformation typically proceeds through a 4-exo-tet cyclization, where a nitrogen-centered anion displaces the α-bromide. This base-promoted intramolecular nucleophilic substitution provides a direct route to the strained four-membered ring system. The stereochemistry of the starting α-bromo amide directly influences the stereochemical outcome of the cyclized product. nih.gov
Table 3: Synthesis of Heterocyclic Scaffolds from α-Bromo Amides
| Starting Material | Reaction Type | Catalyst/Reagent | Product Scaffold | Ref. |
|---|---|---|---|---|
| N-allyl-α-bromoamides | Atom Transfer Radical Cyclization (ATRC) | Copper or Ruthenium complexes | γ-Lactam (Pyrrolidinone) | beilstein-journals.org |
| α-Bromo imides and olefins | Photoinduced Electron Transfer | Amine base / Lewis Acid | γ-Lactam (Pyrrolidinone) | nih.govrsc.org |
| α-Bromo amides | Base-promoted Intramolecular Cyclization | Strong Base (e.g., NaH, KHMDS) | β-Lactam (Azetidin-2-one) | nih.gov |
Generation of Chiral 2-Functionalized Amide Derivatives
The versatility of this compound extends to the synthesis of a broad range of 2-functionalized amide derivatives through nucleophilic substitution of the bromine atom. The electrophilic nature of the α-carbon allows it to react with a wide variety of soft and hard nucleophiles, leading to the introduction of diverse functional groups at the stereogenic center.
This general reactivity provides access to:
α-Thio Amides : Reaction with thiolates (RS⁻) yields α-thioether derivatives. These compounds are valuable intermediates in organic synthesis and can exhibit biological activity.
α-Oxy Amides : Reaction with alkoxides or phenoxides (RO⁻) can lead to the formation of α-oxyether derivatives, although this reaction can be competitive with elimination.
α-Alkyl/Aryl Amides : As seen in Negishi cross-coupling reactions with organozinc reagents, new carbon-carbon bonds can be formed, leading to α-alkylated or α-arylated amides with high enantiopurity when a chiral ligand is used. nih.gov
These transformations underscore the role of this compound as a foundational chiral building block, enabling the creation of a library of enantiomerically enriched amide derivatives with diverse functionalities at the 2-position.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-Valine |
| Sodium Azide |
| Ethyl bromodifluoroacetate |
| Methyl bromoacetate |
| Bromodifluoroacetamides |
| Zinc |
| Rhodium(III) chloride |
| N-tert-butylsulfinyl imine |
| β-Lactam (Azetidin-2-one) |
Future Research Directions and Challenges in 2s 2 Bromo 3 Methyl N Phenylbutanamide Chemistry
Development of Novel Enantioselective Synthetic Methods for the Compound
While classical methods for the synthesis of α-bromoamides exist, future research will likely focus on the development of more efficient, selective, and sustainable enantioselective strategies for the direct synthesis of (2S)-2-Bromo-3-methyl-N-phenylbutanamide.
Organocatalysis: A significant area for advancement lies in the application of organocatalysis for the asymmetric α-bromination of 3-methyl-N-phenylbutanamide. Chiral amines, such as prolinol derivatives, have proven effective in the enantioselective α-halogenation of aldehydes and ketones. nih.govrsc.orgresearchgate.net The challenge will be to adapt these catalytic systems to amide substrates, which are generally less reactive. Future work could explore the design of novel hydrogen-bonding organocatalysts that can activate the amide substrate towards electrophilic bromination with reagents like N-bromosuccinimide (NBS). researchgate.netacs.org
Photocatalysis and Biocatalysis: Emerging synthetic tools like photocatalysis and biocatalysis offer promising avenues. Photoenzymatic approaches, for instance, have been utilized for the asymmetric synthesis of α-chloroamides through the hydroalkylation of olefins. nih.gov Adapting such systems for the direct α-bromination of the parent amide could provide a highly selective and environmentally benign route. Furthermore, the discovery or engineering of halogenase enzymes that can selectively brominate the α-position of N-phenylbutanamide derivatives represents a long-term but potentially highly impactful research goal. researchgate.netresearchgate.net
Data Table: Comparison of Potential Enantioselective Synthetic Methods
| Method | Potential Catalyst/System | Key Advantages | Foreseeable Challenges |
| Organocatalysis | Chiral Pyrrolidines, Imidazolidinones, Hydrogen-bond donors | Metal-free, readily available catalysts, mild reaction conditions. | Lower reactivity of amide substrates, potential for catalyst deactivation. |
| Photocatalysis | Chiral photosensitizers, dual catalysis systems | Use of visible light as a renewable energy source, generation of highly reactive intermediates. | Control of stereoselectivity in radical processes, potential for side reactions. |
| Biocatalysis | Engineered Halogenases, Transaminases | High enantioselectivity and substrate specificity, mild and aqueous reaction conditions. | Enzyme discovery and engineering, limited substrate scope, operational stability. |
Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways
A deeper understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. Future research should focus on exploring novel transformations and elucidating the underlying mechanistic details.
Stereoselective Nucleophilic Substitutions: The bromine atom in this compound is susceptible to nucleophilic displacement. A key challenge is to control the stereochemical outcome of these reactions, which can proceed through SN1 or SN2 pathways. Mechanistic studies, including kinetic analysis and computational modeling, will be essential to understand the factors governing stereoselectivity. rsc.orggrafiati.com The influence of the N-phenyl group and the adjacent isopropyl group on the transition state geometry warrants detailed investigation.
Radical-mediated Reactions: The carbon-bromine bond can undergo homolytic cleavage to generate a stereochemically defined α-amido radical. The reactivity of this intermediate in atom transfer radical addition (ATRA) reactions with unactivated olefins could be a fruitful area of research for the formation of new carbon-carbon bonds. nih.gov Photocatalysis could be a powerful tool to initiate these radical processes under mild conditions.
Computational Studies: In silico studies will play a pivotal role in predicting and understanding the reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to model transition states of various reactions, predict diastereoselectivities, and rationalize experimentally observed outcomes. rsc.org This computational insight can guide the design of new reactions and catalysts.
Expansion of the Synthetic Scope to More Complex Chiral Architectures and Natural Product Synthesis
The ultimate value of a chiral building block lies in its ability to be incorporated into more complex and biologically relevant molecules. Future efforts should be directed towards showcasing the utility of this compound in the synthesis of intricate chiral architectures and natural products.
Diastereoselective Reactions: The existing stereocenter in this compound can be used to direct the formation of new stereocenters. Diastereoselective conjugate addition reactions of nucleophiles to α,β-unsaturated systems derived from this bromoamide could be explored. nih.gov Similarly, its use in stereoselective aldol or Mannich-type reactions could provide access to molecules with multiple contiguous stereocenters.
Synthesis of Heterocycles: α-Haloamides are valuable precursors for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization could lead to the formation of β-lactams, which are core structures in many antibiotics. researchgate.netrsc.orgnih.govresearchgate.net The development of stereospecific cyclization protocols would be a significant contribution.
Application in Total Synthesis: The true synthetic utility of this compound will be demonstrated through its application in the total synthesis of natural products. Identifying natural products that contain the N-phenyl-valine-derived substructure will be the first step, followed by the development of a synthetic strategy that leverages the unique reactivity of this chiral building block.
Integration with Green Chemistry Principles and Sustainable Catalytic Systems
Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound must incorporate green chemistry principles to develop environmentally benign and economically viable processes.
Catalytic Amide Bond Formation: The synthesis of the parent amide, 3-methyl-N-phenylbutanamide, should move away from traditional stoichiometric coupling reagents that generate significant waste. The development of catalytic direct amidation methods using greener solvents is a key objective. chemrxiv.orgresearchgate.netrsc.org
Flow Chemistry: Continuous flow chemistry offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.govnih.govresearchgate.net Developing a continuous flow process for the synthesis and subsequent transformations of this compound would represent a significant step towards a more sustainable manufacturing process.
Biocatalytic Cascades: The integration of multiple enzymatic steps in a one-pot cascade can significantly improve the efficiency and reduce the environmental impact of a synthetic sequence. nih.govwhiterose.ac.ukwiley.commecp2024.com A future challenge would be to design a biocatalytic cascade that starts from a simple precursor and leads to this compound or its derivatives in a highly efficient manner.
Data Table: Green Chemistry Metrics for Amide Synthesis
| Approach | Atom Economy | E-Factor (Waste/Product) | Solvent/Catalyst Sustainability |
| Traditional Coupling Reagents | Low | High | Often uses hazardous solvents and stoichiometric toxic reagents. |
| Catalytic Direct Amidation | High | Low | Utilizes catalytic amounts of less toxic metals or organocatalysts; potential for greener solvents. |
| Biocatalysis | High | Very Low | Typically performed in water with biodegradable catalysts (enzymes). |
| Flow Chemistry | Process Dependent | Generally Lower than Batch | Can enable the use of safer reaction conditions and reduce solvent consumption. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
